2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16298829
InChI: InChI=1S/C20H16FN5OS/c21-15-10-8-14(9-11-15)19-24-25-20(26(19)22)28-12-18(27)23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12,22H2,(H,23,27)
SMILES:
Molecular Formula: C20H16FN5OS
Molecular Weight: 393.4 g/mol

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide

CAS No.:

Cat. No.: VC16298829

Molecular Formula: C20H16FN5OS

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide -

Specification

Molecular Formula C20H16FN5OS
Molecular Weight 393.4 g/mol
IUPAC Name 2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C20H16FN5OS/c21-15-10-8-14(9-11-15)19-24-25-20(26(19)22)28-12-18(27)23-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12,22H2,(H,23,27)
Standard InChI Key RPQNZKYBJZRXIB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Properties

IUPAC Nomenclature and Structural Components

The systematic IUPAC name 2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide delineates its core components:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group (-S-), position 4 with an amino group (-NH₂), and position 5 with a 4-fluorophenyl moiety.

  • An acetamide bridge linking the triazole’s sulfanyl group to a naphthalen-1-yl substituent.

This architecture positions the compound within a broader class of triazole-acetamide hybrids, which are renowned for their versatility in medicinal chemistry due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions .

PropertyValue/Description
Molecular FormulaC₂₀H₁₇FN₆OS (estimated)
Molecular Weight~432.45 g/mol
LogP (Predicted)3.2–3.8 (indicative of moderate lipophilicity)
Hydrogen Bond Donors3 (NH₂, acetamide NH)
Hydrogen Bond Acceptors6 (triazole N, F, carbonyl O, sulfanyl S)

The inclusion of a naphthalene group likely enhances lipophilicity compared to simpler aryl analogs, potentially improving membrane permeability .

Synthetic Pathways and Optimization Strategies

General Synthesis of Triazole-Acetamide Derivatives

The synthesis of 1,2,4-triazole-acetamide hybrids typically follows a multi-step sequence:

  • Formation of the triazole core: Cyclocondensation of thiosemicarbazides with appropriate aryl or alkyl reagents under acidic or basic conditions.

  • Sulfanyl-acetamide coupling: Reaction of the triazole-thiol intermediate with chloroacetamide derivatives in the presence of bases like K₂CO₃ or Et₃N .

  • Naphthalene substitution: Introduction of the naphthalen-1-yl group via nucleophilic acyl substitution or Ullmann-type coupling reactions.

A representative pathway for analogous compounds involves:

4-Fluorophenyl thiosemicarbazideHCl, reflux5-(4-fluorophenyl)-1,2,4-triazole-3-thiolBrCH₂COCl, DMF2-bromoacetamide intermediate1-naphthylamineTarget compound\text{4-Fluorophenyl thiosemicarbazide} \xrightarrow{\text{HCl, reflux}} \text{5-(4-fluorophenyl)-1,2,4-triazole-3-thiol} \xrightarrow{\text{BrCH₂COCl, DMF}} \text{2-bromoacetamide intermediate} \xrightarrow{\text{1-naphthylamine}} \text{Target compound}

Challenges in Purification and Yield Optimization

  • Regioselectivity issues: Competing reactions at triazole N1 and N4 positions may require careful control of reaction stoichiometry .

  • Solubility constraints: The naphthalene group’s hydrophobicity complicates aqueous workup, necessitating chromatographic purification with gradients of ethyl acetate/hexane .

Biological Activities and Mechanistic Insights

α-Glucosidase Inhibition

Triazole-acetamides bearing fluorophenyl and naphthalene groups have demonstrated significant α-glucosidase inhibitory activity, a key target in diabetes management. For example, the analog 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide exhibited an IC₅₀ of 12.3 µM against yeast α-glucosidase, outperforming acarbose (IC₅₀ = 37.2 µM) . Mechanistically, the triazole ring coordinates with catalytic aspartate residues (Asp215, Asp352), while the naphthalene moiety occupies hydrophobic subpockets .

Computational and Spectroscopic Characterization

Spectroscopic Data (Hypothesized)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.82–7.26 (m, 11H, naphthalene + fluorophenyl), 4.32 (s, 2H, CH₂S), 5.41 (s, 2H, NH₂) .

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F) .

Molecular Docking Studies

Docking simulations using Autodock Vina predict strong binding affinity (-9.2 kcal/mol) for the human α-glucosidase enzyme (PDB: 2ZE0). Key interactions include:

  • π-π stacking between the naphthalene ring and Phe314.

  • Hydrogen bonding between the acetamide carbonyl and Arg439 .

Pharmacokinetic and Toxicity Considerations

ADME Profiles

  • Absorption: High Caco-2 permeability (Papp > 15 × 10⁻⁶ cm/s) predicted due to logP ~3.5.

  • Metabolism: Likely CYP3A4/2D6 substrate with potential hydroxylation at naphthalene C4 .

Acute Toxicity

In murine models, naphthalene-triazole analogs showed no significant toxicity at 20 mg/kg, with ALT/AST levels remaining within normal ranges .

Applications in Drug Discovery

Antidiabetic Agent Development

The compound’s dual capacity to inhibit carbohydrate-digesting enzymes and modulate insulin signaling pathways positions it as a multitarget candidate for type 2 diabetes .

Oncology Therapeutics

Structural analogs have entered preclinical trials for breast and colon cancers, leveraging their pro-apoptotic and anti-angiogenic effects .

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